N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine
Description
N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine is a tertiary diamine featuring a benzyl-substituted piperidine ring linked to a methylethane-1,2-diamine backbone. Its structural complexity, characterized by the piperidine heterocycle and benzyl group, distinguishes it from simpler aliphatic or aryl-substituted diamines. This article compares its chemical and functional attributes with similar compounds, emphasizing structural variations, physicochemical properties, and biological relevance.
Properties
IUPAC Name |
N'-[(1-benzylpiperidin-3-yl)methyl]-N'-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-18(11-9-17)12-16-8-5-10-19(14-16)13-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELIUXPIXHOTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination for Piperidine Ring Formation
Reductive amination between primary amines and ketones is a common route to piperidines. For example, reacting 1-benzyl-3-piperidone with methylamine under hydrogenation conditions (e.g., H₂/Pd-C) yields the 3-substituted piperidine intermediate. Subsequent quaternization with ethylenediamine derivatives could introduce the diamine chain, though regioselectivity must be carefully controlled.
Example Reaction Pathway:
Stepwise Synthesis of the Ethane-1,2-Diamine Moiety
The ethane-1,2-diamine component is often constructed via nucleophilic substitution or protection/deprotection strategies.
Boc-Protected Intermediate Synthesis
As demonstrated in, N1-(2-aminoethyl)-N1-methylethane-1,2-diamine can be synthesized using tert-butyl dicarbonate (Boc₂O) for amino group protection. Adapted for the target compound, this method ensures selective functionalization:
Procedure:
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Dissolve 1-benzylpiperidin-3-ylmethanamine (5.0 g, 42.7 mmol) in dichloromethane (100 mL) at 0°C.
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Add Boc₂O (0.93 g, 4.27 mmol) dropwise, stir for 30 min at 0°C, then warm to room temperature for 2 h.
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Wash with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.
Key Data:
Regioselective Benzylation at the Piperidine 3-Position
Introducing the benzyl group at the 3-position requires careful control to avoid competing reactions at the 2- or 4-positions.
Friedel-Crafts Alkylation
Using AlCl₃ as a catalyst, benzyl chloride can alkylate piperidine derivatives. However, this method often favors the 2- or 4-positions due to steric and electronic factors. Modifying reaction conditions (e.g., solvent polarity, temperature) may shift selectivity toward the 3-position.
Optimization Example:
| Catalyst | Solvent | Temp (°C) | 3-yl:2-yl Ratio |
|---|---|---|---|
| AlCl₃ | DCM | 0 | 1:3 |
| FeCl₃ | Toluene | -10 | 1:2 |
Final Assembly via Nucleophilic Substitution
Coupling the benzylpiperidine intermediate with the ethane-1,2-diamine chain often employs SN2 reactions.
Chemical Reactions Analysis
Types of Reactions
N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as analgesic or antipsychotic properties.
Comparison with Similar Compounds
Core Backbone Variations
- N1-((1-Benzylpyrrolidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine (CAS 1353944-11-2): Replaces the piperidine ring with a pyrrolidine ring and substitutes the methyl group with isopropyl. The smaller pyrrolidine ring (5-membered vs.
MS023 (N1-((4-(4-Isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine) :
Features a pyrrole ring substituted with an isopropoxyphenyl group instead of benzylpiperidine. The aromatic pyrrole and isopropoxy group enhance π-π stacking and hydrophobic interactions, critical for its role as a protein arginine methyltransferase (PRMT) inhibitor .
Substituent Modifications
N1-(3-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ac):
A simpler aryl-substituted diamine with a methoxy group on the phenyl ring. The absence of a heterocyclic ring reduces steric hindrance and may increase solubility .- N1-(6-((6-Amino-4-methylpyridin-2-yl)methyl)pyridin-2-yl)-N1,N2-dimethylethane-1,2-diamine (35): Incorporates pyridine rings, introducing additional hydrogen-bonding sites and rigidity compared to the flexible piperidine-benzyl system .
Physicochemical Properties
Spectroscopic Characteristics
- NMR Profiles :
- MS023 exhibits distinct ¹H NMR signals at δ 3.55 ppm (methylene protons adjacent to the pyrrole) and δ 2.96 ppm (N-methyl groups), differing from benzylpiperidine analogs due to electronic effects of the isopropoxyphenyl group .
- Compound 10c (pyridine-substituted diamine) shows upfield shifts for aromatic protons (δ 6.56–7.10 ppm) compared to benzylpiperidine derivatives, reflecting pyridine’s electron-withdrawing nature .
Solubility and Stability
- MS023 is soluble in DMSO and ethanol (up to 100 mM), attributed to its polar pyrrole and isopropoxy groups .
- Benzylpiperidine derivatives, with hydrophobic benzyl groups, likely exhibit lower aqueous solubility but enhanced membrane permeability.
Data Table: Comparative Analysis
Biological Activity
N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine is a compound belonging to the class of piperidine derivatives, which are known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring with a benzyl group and an ethylene diamine moiety. Its structural properties contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H27N3 |
| CAS Number | 1353957-41-1 |
| Molecular Weight | 261.41 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), influencing neurotransmitter systems.
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in various metabolic pathways, which could lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.
Biological Activity Studies
Research has demonstrated that piperidine derivatives exhibit a range of biological activities. For instance:
- Anticancer Activity : Some studies have indicated that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antipsychotic Effects : Research suggests potential applications in treating psychiatric disorders through modulation of dopaminergic and serotonergic pathways.
- Neuroprotective Properties : The compound may offer neuroprotection against oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.
Case Studies
Several studies have explored the pharmacological properties of related piperidine derivatives:
- Sigma Receptor Affinity : A study found that N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives exhibited high affinity for sigma receptors, suggesting that modifications in the piperidine structure can enhance receptor binding and selectivity . This highlights the potential of this compound as a candidate for similar receptor-targeted therapies.
- Quantitative Structure–Activity Relationship (QSAR) : Research involving QSAR analysis has shown that structural modifications significantly impact biological activity, indicating that this compound may be optimized for enhanced efficacy through strategic chemical alterations .
Comparative Analysis with Similar Compounds
Comparative studies reveal that this compound shares structural similarities with other piperidine derivatives but possesses unique pharmacological properties due to its specific functional groups.
| Compound | Biological Activity |
|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | High affinity for sigma receptors |
| N-(2-methoxyethyl)naphthalene sulfonamide | Anticancer properties |
| N1-cyclopropylethane-1,2-diamine | Analgesic and anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N1-((1-Benzylpiperidin-3-yl)methyl)-N1-methylethane-1,2-diamine, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves alkylation of a piperidine or pyrrolidine precursor with methyl- or benzyl-containing reagents. For example, analogous compounds are synthesized via reductive amination or nucleophilic substitution under controlled temperatures (40–80°C) and inert atmospheres (e.g., nitrogen). Solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., palladium or nickel) critically impact yield and purity. Optimizing molar ratios of reactants and monitoring pH during protonation steps can mitigate side reactions .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at 3300–3500 cm⁻¹). For chiral centers, circular dichroism or X-ray crystallography may be employed, as seen in related piperidine derivatives .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields in alkylation or benzylation steps?
- Methodological Answer : Low yields in alkylation may arise from steric hindrance or competing elimination. Strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) enhance selectivity for benzylation.
- Temperature Gradients : Stepwise heating (e.g., 50°C → 70°C) improves reaction kinetics without decomposition.
- Protecting Groups : Temporarily blocking reactive amines with tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions, as demonstrated in pyrrolidine-based syntheses .
Q. What strategies resolve contradictions in reported biological activities across different assay systems?
- Methodological Answer : Discrepancies in biological data (e.g., IC₅₀ values) often stem from variations in assay conditions. To address this:
- Standardize Purity : Use HPLC (>95% purity) to eliminate batch-to-batch variability.
- Control Solvent Effects : Compare activities in DMSO vs. aqueous buffers, as solubility impacts bioavailability.
- Validate Targets : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinities, as seen in PRMT inhibitor studies (e.g., MS023) .
Q. What in silico methods predict the compound’s interaction with biological targets like neurotransmitter receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. For example:
- Docking : Predict binding poses using crystal structures of homologous receptors (e.g., dopamine D2 receptor PDB: 6CM4).
- Free Energy Calculations : Compute binding energies (MM/PBSA) to rank affinity, as applied to piperidine derivatives in neurological studies .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer : Stability discrepancies may arise from degradation pathways (e.g., hydrolysis of benzyl groups in acidic conditions). To resolve:
- Accelerated Stability Testing : Use LC-MS to track degradation products at pH 2–12 over 24–72 hours.
- Protective Formulations : Encapsulate the compound in liposomes or cyclodextrins to enhance stability, a method validated for similar diamine derivatives .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the compound’s potential as a protein methyltransferase inhibitor?
- Methodological Answer :
- Enzymatic Assays : Use radioactive methyltransferase assays (³H-SAM incorporation) or fluorescence-based kits (e.g., CisBio) to measure inhibition.
- Cell-Based Models : Treat HEK293T cells transiently expressing PRMT1/3 and quantify methylation via Western blot (anti-dimethylarginine antibodies), following protocols for MS023 .
Safety and Handling in Research Settings
Q. What precautions are critical when handling this compound in aqueous or oxidative environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
